3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:
Formation of the thiazolidinone ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Construction of the pyrido[1,2-a]pyrimidinone core: This involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound.
Introduction of substituents: The phenylethyl group and the propan-2-yloxypropylamino group are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and thioxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Its chemical properties might make it useful in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It might interact with cell surface or intracellular receptors, modulating signaling pathways.
DNA/RNA binding: The compound could intercalate into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic core and have been studied for their biological activities.
Pyrrolidine derivatives: These compounds also feature nitrogen-containing heterocycles and have diverse biological applications.
Uniqueness
What sets 3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of multiple functional groups and heterocyclic rings, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H28N4O3S2 |
---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
(5Z)-5-[[4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O3S2/c1-18(2)33-16-8-13-27-23-20(24(31)29-14-7-6-11-22(29)28-23)17-21-25(32)30(26(34)35-21)15-12-19-9-4-3-5-10-19/h3-7,9-11,14,17-18,27H,8,12-13,15-16H2,1-2H3/b21-17- |
InChI Key |
LBIQKEZSYWRGBC-FXBPSFAMSA-N |
Isomeric SMILES |
CC(C)OCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)OCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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